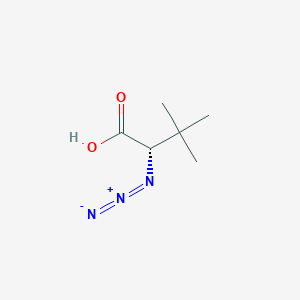![molecular formula C14H10N2O3S B2570295 (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid CAS No. 371233-49-7](/img/structure/B2570295.png)
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused ring structure containing a thiophene and a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines consists of a thiophene ring fused with a pyrimidine ring . The specific compound you mentioned would also have a phenyl group attached to the thiophene ring and a carboxylic acid group attached to the pyrimidine ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For thieno[2,3-d]pyrimidines, these properties can vary widely . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties for “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Thienopyrimidines and Isoquinolines : (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid derivatives have been used in the synthesis of thieno[2,3-d]pyrimidines and isoquinolines. For instance, specific derivatives have been transformed into thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione, using acetic anhydride in intramolecular acylation reactions (Zadorozhny et al., 2008).
Pharmaceutical and Biomedical Applications
Antimicrobial Activity : Some derivatives of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have shown potential in antimicrobial activities. These compounds, upon certain reactions, have produced pyrimidinones and triazinones, which have been tested for their efficacy against various microbes (Abdel-rahman et al., 2002).
Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their potential antitumor activities. Several of these derivatives showed promising results against human cancer cell lines, indicating their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Chemical and Dye Applications
- Synthesis of Fluorescent Compounds : Derivatives of (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid have been utilized in the synthesis of fluorescent compounds. These novel compounds have shown intense fluorescence characteristics in certain solutions, making them suitable for various applications in dyes and pigments (Ho & Yao, 2009).
Textile Industry Applications
- Dyeing of Polyester Fibers : Specific derivatives containing the thieno[2,3-d]pyrimidine-based chromophore have been applied to polyester fibers, creating a range of hues from greenish-yellow to orange. Their spectral characteristics and fastness properties have been studied, indicating their utility in the textile industry (Ho & Yao, 2013).
Mechanism of Action
Future Directions
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . Future research could explore the properties and potential applications of new thieno[2,3-d]pyrimidine derivatives, including “(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid”.
properties
IUPAC Name |
2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-12(18)7-16-8-15-13-10(14(16)19)6-11(20-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYPPJIQRNDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)





![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2570229.png)


![7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2570232.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)
